molecular formula C10H16N2O2 B2627166 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 634559-51-6

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B2627166
CAS No.: 634559-51-6
M. Wt: 196.25
InChI Key: UEEAIVAMUGLAFR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol ( 634559-51-6) is a high-purity chemical compound with a molecular formula of C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . This compound features a furan heterocycle linked to a piperazine ring via an ethanol spacer, a structural motif of significant interest in medicinal chemistry. Piperazine derivatives are extensively investigated for their diverse biological activities and are common building blocks in the development of new therapeutic agents . Specifically, structural analogs of this compound, which incorporate both a furyl group and a piperazine moiety, have been researched as key intermediates in the synthesis of novel quinolone derivatives . These synthesized molecules have demonstrated promising in vitro cytotoxic activity against human breast tumor cell lines, highlighting the value of this scaffold in early-stage anticancer research . Researchers utilize this compound exclusively for further manufacturing and laboratory research. It is strictly for research and development purposes and is not intended for direct human use, diagnostic applications, or as a veterinary product . The product is supplied with a guaranteed purity of ≥95% . For safe handling, please refer to the associated Safety Data Sheet. The GHS hazard classification includes the signal word "Warning" with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause eye irritation) .

Properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEAIVAMUGLAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethan-1-ol linker is replaced by the piperazine.

    Final Assembly: The final step involves the coupling of the furan ring with the piperazine-ethan-1-ol intermediate under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as potential antimicrobial or anticancer activity.

    Industry: Used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperazine moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of ethanol-piperazine-furan hybrids allows for diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Findings Reference ID
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol Furan-2-yl, piperazine ~236.3 Potential CNS receptor modulation (inferred)
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) Indole-3-yl, tosyl, 2-methoxyphenylpiperazine ~535.6 5-HT₆ antagonist (pKi = 7.87)
7b (Quinoline derivative) 4-Chlorobenzyloxyimino, quinoline ~483.9 Antibacterial (yield: 85%; m.p. data)
Furan-2-yl{4-[2-(2-methoxyethyl)thienopyrimidine]piperazin-1-yl}methanone (29) Thienopyrimidine, methoxyethyl ~460.5 GPR55 antagonist (70% yield)
(S)-1-(Furan-2-yl)ethan-1-ol (27) Simplified ethanol-furan backbone ~112.1 Chiral catalyst substrate (enantiomeric separation via HPLC)

Key Observations:

Bioactivity and Substituent Effects: The addition of bulky aromatic groups (e.g., indole in 4b) enhances 5-HT₆ receptor binding affinity compared to the simpler furan-piperazine ethanol . Electrophilic groups like the 4-chlorobenzyloxyimino in compound 7b improve antibacterial efficacy, likely by targeting bacterial enzymes .

Synthetic Flexibility: Piperazine-ethanol intermediates (e.g., 2-(piperazin-1-yl)ethan-1-ol) serve as versatile scaffolds for derivatization with furans, indoles, or heterocycles via methods like Ullmann coupling or reductive amination .

Chiral Considerations :

  • Enantiomerically pure analogs, such as (S)-1-(furan-2-yl)ethan-1-ol, demonstrate the importance of stereochemistry in catalysis and receptor interactions .

Limitations of this compound :

  • While structurally similar to bioactive compounds, the lack of direct biological data for this specific compound limits its current applications. Its discontinued commercial availability (per ) further restricts accessibility .

Biological Activity

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 634559-51-6

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
S. aureus75 µM
P. aeruginosa100 µM

This table summarizes findings from various studies indicating that the compound can inhibit bacterial growth at micromolar concentrations.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study demonstrated that certain derivatives showed promising antiproliferative activity against Hepatocellular carcinoma (HCC) cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxicity of various piperazine derivatives, it was found that:

  • Cell Lines Tested : HUH7 (HCC), U251 (Glioblastoma)
  • Results : The compound reduced cell viability by over 50% at concentrations ranging from 25 to 100 µM.

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
HUH72540
HUH75020
U2515045

These results indicate a dose-dependent response and suggest potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt cellular functions.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol, and what factors influence reaction efficiency?

  • Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-hydroxyethyl piperazine with furan derivatives under reflux conditions in acetonitrile yields the product with ~70% efficiency. Critical parameters include temperature control (70°C), base selection (e.g., K₂CO₃), and solvent polarity to stabilize intermediates . Purification often involves flash chromatography (e.g., PE/EtOAc gradients) to isolate crystalline solids .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer: Key methods include:

  • ESI-MS: Confirm molecular weight (e.g., observed m/z 302.04 vs. calculated 302.15 for [M+H]⁺) .
  • X-ray crystallography: Resolve stereochemistry and bond angles (e.g., piperazine ring puckering and furan orientation) .
  • NMR: Assign proton environments (e.g., hydroxyethyl and furan protons) .

Q. How do thermodynamic properties impact experimental handling?

  • Answer: The compound’s phase-change data (e.g., ΔvapH° = 78.8 ± 0.7 kJ/mol) guide solvent selection and storage. Low melting points (~41–43°C) suggest refrigeration to prevent degradation. Enthalpy of formation (ΔfH°liquid = -227.6 kJ/mol) informs stability under synthetic conditions .

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data be addressed?

  • Answer: Observed vs. calculated m/z deviations (e.g., 302.04 vs. 302.15) may arise from ionization efficiency or adduct formation. Calibrate instruments with high-purity standards and validate using complementary techniques like high-resolution MS (HRMS) or isotopic labeling .

Q. What structural insights are derived from X-ray crystallography?

  • Answer: Crystal structures reveal non-planar piperazine rings (chair conformation) and hydrogen-bonding networks involving the hydroxyl group. These features influence solubility and receptor binding. Bond lengths (e.g., C-N = 1.45 Å) correlate with electronic delocalization in the piperazine-furan system .

Q. What pharmacological targets are associated with this compound?

  • Answer: Piperazine derivatives exhibit activity at G-protein-coupled receptors (e.g., GPR55 antagonism) and may modulate serotonin/dopamine pathways. Structural analogs show antitumor potential via kinase inhibition or apoptosis induction. Target validation requires in vitro binding assays (e.g., radioligand displacement) and in vivo efficacy models .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Answer: Focus on:

  • Furan modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Piperazine substitution: Replace hydroxyethyl with acyl or alkyl chains to improve blood-brain barrier penetration .
  • Stereochemistry: Synthesize enantiomers to assess chiral selectivity in receptor interactions .

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